molecular formula C18H16ClN3O2 B11040324 3-(3-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea

3-(3-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea

Cat. No.: B11040324
M. Wt: 341.8 g/mol
InChI Key: KMEBHUULPIGTMT-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a methyl group, and a quinolinylmethyl group, making it structurally complex and interesting for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea typically involves multiple steps:

    Formation of the Quinolinone Intermediate: The quinolinone core can be synthesized via a Friedländer reaction, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a nucleophile.

    Urea Formation: The final step involves the reaction of the quinolinone intermediate with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinolinone or chlorophenyl groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution are common.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents on the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 3-(3-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile candidate for various applications.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea: Similar structure but with a different position of the chlorine atom.

    3-(3-Bromophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea: Bromine instead of chlorine, which could affect reactivity and biological activity.

    3-(3-Chlorophenyl)-1-ethyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea: Ethyl group instead of methyl, potentially altering its pharmacokinetic properties.

Uniqueness

The uniqueness of 3-(3-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-methyl-1-[(2-oxo-1H-quinolin-4-yl)methyl]urea

InChI

InChI=1S/C18H16ClN3O2/c1-22(18(24)20-14-6-4-5-13(19)10-14)11-12-9-17(23)21-16-8-3-2-7-15(12)16/h2-10H,11H2,1H3,(H,20,24)(H,21,23)

InChI Key

KMEBHUULPIGTMT-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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